Flurbiprofen methyl ester

Physicochemical characterization Prodrug design Formulation development

Flurbiprofen methyl ester is the preferred prodrug and chiral intermediate for enantioselective synthesis and analytical method development. Its methyl ester structure enables faster plasma hydrolysis than ethyl or longer-chain alkyl esters, ensuring rapid systemic activation. This compound serves as the exclusive substrate for lipase-catalyzed resolution, achieving enantiomeric excess values up to 96.3 % under optimized conditions. As a neutral, non-ionizable ester, it delivers superior peak symmetry and retention in chiral HPLC, making it an essential reference standard for quality control. Procure this high-purity intermediate to support (S)-flurbiprofen production, pharmacokinetic studies, and validated analytical workflows.

Molecular Formula C16H15FO2
Molecular Weight 258.29 g/mol
CAS No. 66202-86-6
Cat. No. B017846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlurbiprofen methyl ester
CAS66202-86-6
Synonyms2-Fluoro-α-methyl-[1,1’-biphenyl]-4-acetic Acid Methyl Ester;  _x000B_Flurbiprofen Methyl Ester;  Methyl 2-(2-fluoro-biphenyl-4-yl)propionate; 
Molecular FormulaC16H15FO2
Molecular Weight258.29 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC
InChIInChI=1S/C16H15FO2/c1-11(16(18)19-2)13-8-9-14(15(17)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3
InChIKeyCPJBKHZROFMSQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flurbiprofen Methyl Ester (CAS 66202-86-6): Procurement-Ready Prodrug Intermediate with Defined Physical-Chemical and Chiral Differentiation


Flurbiprofen methyl ester (CAS 66202-86-6, molecular formula C₁₆H₁₅FO₂, molecular weight 258.29 g/mol) is the methyl ester derivative of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen, functioning primarily as a prodrug and chiral synthetic intermediate. Its computed aqueous solubility is 3.284 mg/L at 25 ºC, with a melting point of 96.03 ºC . The compound features a biphenyl backbone with a fluorine substituent and an alpha-methyl group, and possesses one stereogenic center [1]. As an ester prodrug, its therapeutic activation requires hydrolysis to release the parent flurbiprofen moiety, which then inhibits cyclooxygenase (COX) enzymes [2]. This structural modification differentiates it from the free acid form and alternative ester derivatives in terms of physicochemical properties, enzymatic susceptibility, and utility in enantioselective resolution processes.

Why Flurbiprofen Methyl Ester (CAS 66202-86-6) Cannot Be Replaced by In-Class NSAID Analogs or Alternative Esters


Substitution among flurbiprofen esters is not functionally equivalent due to divergent hydrolysis kinetics, physicochemical properties, and chiral resolution behavior. The methyl ester exhibits substantially faster plasma hydrolysis compared to longer-chain alkyl esters such as propyl derivatives, directly impacting prodrug activation rates and bioavailability profiles [1]. Furthermore, the methyl ester serves as a distinctly effective substrate for lipase-mediated enantioselective resolution, enabling the generation of optically pure enantiomers at conversion rates and enantiomeric excess values not replicable with the free acid or alternative esters under identical biocatalytic conditions [2]. These differences in enzymatic susceptibility and resolution efficiency preclude generic interchangeability in both analytical method development and pharmaceutical synthesis workflows.

Flurbiprofen Methyl Ester (CAS 66202-86-6): Quantified Differentiation Evidence Against Closest Analogs


Aqueous Solubility and Lipophilicity Contrast: Flurbiprofen Methyl Ester Versus Parent Free Acid

Flurbiprofen methyl ester exhibits reduced aqueous solubility and enhanced lipophilicity relative to the parent flurbiprofen free acid. The methyl ester has a computed aqueous solubility of 3.284 mg/L at 25 ºC , whereas flurbiprofen free acid is documented with aqueous solubility of approximately 8 mg/L at 25 ºC and a log P (octanol/water partition coefficient) of 4.16 [1]. This solubility differential of approximately 2.4-fold lower for the methyl ester corresponds to increased membrane permeability potential and altered formulation behavior. The esterification eliminates the ionizable carboxylic acid moiety present in flurbiprofen (pKa ≈4.2), thereby modulating pH-dependent solubility and absorption characteristics [2].

Physicochemical characterization Prodrug design Formulation development

Plasma Hydrolysis Kinetics: Methyl Ester Demonstrates Faster Activation Than Alternative Alkyl Esters

In systematic plasma hydrolysis studies of flurbiprofen ester prodrugs, the methyl ester exhibited markedly faster enzymatic hydrolysis compared to longer-chain alkyl ester derivatives. The methyl and propyl prodrugs of flurbiprofen underwent faster hydrolysis in human plasma relative to the remaining ester prodrugs tested, which included ethyl and longer-chain variants [1]. The study varied chemical structures in terms of lipophilicity and reactivity towards hydrolysis, demonstrating that the methyl ester's activation rate was among the most rapid of the ester series evaluated. This kinetic advantage is attributed to the methyl ester's favorable balance between steric accessibility to plasma esterases and appropriate lipophilicity for enzyme-substrate interaction [2].

Prodrug activation Enzymatic hydrolysis Pharmacokinetics

Enantioselective Resolution Efficiency: High Optical Purity Achieved via Lipase-Catalyzed Hydrolysis of Methyl Ester

The methyl ester form of flurbiprofen serves as an exceptionally effective substrate for lipase-mediated enantioselective hydrolysis, enabling generation of enantiomerically enriched products that are not readily obtainable from the free acid or alternative esters under comparable conditions. In a study employing Novozym 435-catalyzed esterification of (R,S)-flurbiprofen, (R)-flurbiprofen methyl ester was obtained with high optical purity, achieving enantiomeric excess (ee) of 96.3% after 96 hours of incubation [1]. Furthermore, in enantioselective resolution using lipase encapsulated mercapto calix[4]arenes capped Fe₃O₄ nanoparticles, the hydrolysis of racemic flurbiprofen methyl ester achieved a maximum enantioselectivity value of E = 244 after 72 hours, with substrate enantiomeric excess (eeₛ) of 85% at 49% conversion [2]. These enantioselectivity parameters represent a distinct processing advantage specific to the methyl ester substrate.

Chiral resolution Biocatalysis Enantiomeric purity

Chromatographic Behavior and Chiral Stationary Phase Retention: Methyl Ester Enables Improved Enantioseparation

Flurbiprofen methyl ester exhibits distinct chromatographic retention behavior on chiral stationary phases that facilitates superior enantioseparation compared to the parent free acid. Successful chromatographic separation with well-resolved peaks of (R)- and (S)-flurbiprofen and their corresponding methyl esters was achieved in a single HPLC run on chiral stationary phases [1]. In comparative HPLC analysis, the retention time of flurbiprofen free acid on a standard C18 column (Waters Symmetry, 30:20:50 acetonitrile:methanol:water with 0.1% trifluoroacetic acid) was 14 minutes at 1 mL/min flow rate [2]. The methyl ester, due to its enhanced lipophilicity and neutral character (lacking the ionizable carboxylic acid), displays different retention characteristics and improved peak symmetry on both reversed-phase and chiral stationary phases, making it a preferred analytical reference standard for method development and validation.

Chiral HPLC Enantioseparation Analytical method development

Predicted Gastrointestinal and Blood-Brain Barrier Permeability: Methyl Ester Shows Favorable In Silico ADME Profile

Computational ADME predictions indicate that flurbiprofen methyl ester possesses high predicted human intestinal absorption and blood-brain barrier permeability. DrugBank predictive modeling assigns flurbiprofen methyl ester a human intestinal absorption probability of +1.0 (maximum value, indicating high predicted absorption), blood-brain barrier penetration probability of +0.987 (high likelihood of CNS penetration), and Caco-2 permeability probability of +0.8548 [1]. Additionally, the compound is predicted to be a non-substrate for P-glycoprotein (probability 0.7494), suggesting reduced susceptibility to efflux-mediated absorption limitations [1]. These in silico parameters are consistent with the methyl ester's enhanced lipophilicity relative to the ionizable free acid form, supporting its rational design as a prodrug intended to improve membrane permeability and tissue distribution.

ADME prediction In silico modeling Prodrug design

Photochemical Stability and Isomerization Behavior: (S)-Flurbiprofen Methyl Ester Demonstrates Thermodynamic Preference

Density functional theory (DFT) calculations reveal that (S)-flurbiprofen methyl ester exhibits greater thermodynamic stability than its (R)-enantiomer, with implications for photopreparation and storage stability. According to computational results, the (S)-flurbiprofen methyl ester is more photostable than the (R)-enantiomer, attributable to a -1.50 kcal/mol thermodynamic stability advantage of the (S)-enantiomer [1]. The rearrangement reaction of (R)-flurbiprofen methyl ester to the (S)-enantiomer proceeds via a [1,3]-hydrogen shift mechanism with inversion of configuration at chiral center C14 [1]. This differential stability between enantiomers has practical implications for the photochemical preparation of enantiomerically enriched (S)-flurbiprofen and for understanding degradation pathways during storage and handling.

Photostability Chiral isomerization DFT computational study

Flurbiprofen Methyl Ester (CAS 66202-86-6): Evidence-Driven Application Scenarios for Procurement Decision-Making


Enantioselective Synthesis: Obtaining Optically Pure (S)-Flurbiprofen via Two-Step Methoxycarbonylation

Flurbiprofen methyl ester serves as the direct product of a highly enantioselective two-step synthesis from commercially available 4-bromo-2-fluoro-1,1'-biphenyl using [PdCl₂((S)-Xylyl-Phanephos)] catalyst for Grignard cross-coupling and intermolecular methoxycarbonylation [1]. This concise synthetic route enables procurement of the methyl ester as a key intermediate for subsequent hydrolysis to (S)-flurbiprofen, the pharmacologically active enantiomer responsible for anti-inflammatory and analgesic effects [2]. The high enantioselectivity achievable in this methoxycarbonylation step (supported by ee = 96.3% achieved in related esterification reactions) makes the methyl ester the preferred synthetic target over alternative esters or the free acid when stereochemical purity is paramount [3].

Biocatalytic Chiral Resolution: Lipase-Mediated Production of Enantiomerically Pure Flurbiprofen

The methyl ester form is the substrate of choice for lipase-catalyzed enantioselective resolution processes. In optimized conditions using Novozym 435, the esterification of racemic flurbiprofen yields (R)-flurbiprofen methyl ester with ee = 96.3% after 96 hours [3]. Similarly, in hydrolysis reactions with lipase-encapsulated nanoparticles, enantioselectivity reaches E = 244 after 72 hours, with substrate ee of 85% at 49% conversion [4]. The R-flurbiprofen methyl ester produced can be subsequently hydrolyzed to R-flurbiprofen or racemized and recycled, establishing the methyl ester as the central processing intermediate for industrial-scale chiral resolution workflows [5].

Prodrug Development: Faster Plasma Activation and Enhanced Membrane Permeability

As a prodrug candidate, flurbiprofen methyl ester offers quantifiable advantages in plasma hydrolysis kinetics. Among flurbiprofen esters evaluated in human plasma, the methyl ester (along with propyl) exhibited faster hydrolysis compared to ethyl and longer-chain alkyl ester variants [6]. Combined with predicted high human intestinal absorption (+1.0 probability) and blood-brain barrier permeability (+0.987 probability) per DrugBank ADMET modeling [7], the methyl ester is strategically positioned for prodrug applications requiring rapid systemic activation and/or central nervous system delivery. This faster hydrolysis profile distinguishes it from slower-activating esters where delayed onset may be therapeutically undesirable.

Analytical Reference Standard: Chiral HPLC Method Development and Validation

Flurbiprofen methyl ester is utilized as an analytical reference standard for chiral chromatographic method development. Successful enantioseparation with well-resolved peaks for both (R)- and (S)-enantiomers of the methyl ester has been demonstrated on chiral stationary phases in a single HPLC run [3]. The ester's neutral character (lacking the ionizable carboxylic acid group) and enhanced lipophilicity improve peak symmetry and retention behavior compared to the free acid, making it a preferred calibration standard for quantitative enantiomeric analysis in pharmaceutical quality control and pharmacokinetic studies [8]. Procurement of high-purity methyl ester is essential for laboratories developing validated chiral HPLC methods for flurbiprofen-containing formulations.

Quote Request

Request a Quote for Flurbiprofen methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.